molecular formula C11H8BrNO3 B13501207 Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13501207
M. Wt: 282.09 g/mol
InChI Key: HNKLSMKAQAVMKQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. Quinoline derivatives, including this compound, have been extensively studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylate followed by esterification. One common method includes the reaction of 4-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline derivatives, quinoline ketones, and quinoline carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-hydroxyquinoline-2-carboxylate
  • Xanthurenic acid
  • Quinolobactin
  • 3-hydroxyquinoline-2-carboxylic acid
  • Kynurenic acid

Uniqueness

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a compound that belongs to the class of quinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C10H8BrNO3\text{C}_{10}\text{H}_8\text{Br}\text{NO}_3

This compound features a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylate group at the 2-position of the quinoline ring. Its molecular weight is approximately 272.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues. This interaction can disrupt essential biochemical pathways in microorganisms and cancer cells.
  • DNA Intercalation : It is suggested that the compound can intercalate into DNA, potentially leading to disruptions in replication and transcription processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both bacterial and fungal strains:

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These MIC values indicate that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

Research has indicated that derivatives of this compound may inhibit the replication of viruses such as Hepatitis B. In vitro studies have shown that at concentrations around 10 µM, these compounds can significantly reduce viral load, demonstrating potential as antiviral agents .

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it could exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells, which is crucial for developing effective cancer therapies:

Cell LineIC50 (µM)
MES-SA12.5
MES-SA/Dx53.5

The MDR-selectivity ratio indicates that this compound could be effective against resistant cancer types, providing a promising avenue for future research .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives, including this compound, demonstrated its effectiveness against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics .
  • Antiviral Screening : In vitro assays showed that this compound significantly inhibited Hepatitis B virus replication, suggesting its potential as a therapeutic agent for viral infections .
  • Cytotoxicity in Cancer Research : A comparative study on the cytotoxic effects of several quinoline derivatives revealed that this compound exhibited notable activity against MDR cancer cell lines, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14)

InChI Key

HNKLSMKAQAVMKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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